molecular formula C16H18N2O4 B4733314 ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE

ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE

Cat. No.: B4733314
M. Wt: 302.32 g/mol
InChI Key: UYJKIUWLYQTWHU-UHFFFAOYSA-N
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Description

ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE is a complex organic compound with the molecular formula C14H14N2O4 . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. The structure of this compound includes a pyrrolo[2,1-c][1,4]benzodiazepine core, which is a fused ring system that contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrrolo[2,1-c][1,4]benzodiazepine core . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve efficient and cost-effective production.

Chemical Reactions Analysis

ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

ethyl 2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-22-14(19)10-18-12-7-4-3-6-11(12)15(20)17-9-5-8-13(17)16(18)21/h3-4,6-7,13H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKIUWLYQTWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE
Reactant of Route 5
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE

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